molecular formula C74H126F3N23O21 B6295544 Tau Peptide (268-282) Trifluoroacetate CAS No. 330456-37-6

Tau Peptide (268-282) Trifluoroacetate

Cat. No. B6295544
CAS RN: 330456-37-6
M. Wt: 1730.9 g/mol
InChI Key: LRZHWRHXVGITJP-XEFRUYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (268-282) Trifluoroacetate is a polypeptide that can be found by peptide screening . It is a synthetic peptide with the sequence H-His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-OH . The molecular weight of this peptide is 1616.93 and its chemical formula is C₇₂H₁₂₅N₂₃O₁₉ .


Synthesis Analysis

Peptide screening is a research tool that pools active peptides primarily by immunoassay . This tool can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Molecular Structure Analysis

The molecular structure of this compound is complex. The sequence of this peptide is His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu . The molecular weight of this peptide is 1616.91 and its formula is C 72 H 125 N 23 O 19 .


Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1616.91 and a chemical formula of C 72 H 125 N 23 O 19 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Trans-Activation Domains in Glucocorticoid Receptor

Hollenberg and Evans (1988) identified a 30 amino acid peptide known as tau 2, functioning as an activation domain in the human glucocorticoid receptor. This domain, when fused to yeast GAL4 as part of the ligand-binding domain, creates a hormone-inducible activator. Tau 2 operates independently of its position and enhances function when multimerized. A similar independent activity is also present in the receptor's amino terminus, with both sequences sharing acidic characteristics, potentially common with yeast activator sequences (Hollenberg & Evans, 1988).

Identification in Alzheimer's Disease

Iqbal et al. (1989) focused on Alzheimer's disease, identifying a tau peptide in paired helical filaments (PHF). They found that antiserum to specific tau peptides labeled all bovine tau polypeptides and PHF in Alzheimer disease brain. This study suggests that some tau peptide isoforms might differ from predicted cDNA sequences, indicating an abnormal phosphorylation of tau in PHF (Iqbal et al., 1989).

Structural Characterization in Transactivation Domain

Dahlman-Wright et al. (1995) performed a structural characterization of a tau 1 core peptide fragment. They discovered that the tau 1 core acquires significant alpha-helical structure in the presence of trifluoroethanol, a secondary structure-forming agent. This finding suggests alpha-helices are vital for transactivation in vivo, indicating the structural significance of the tau peptide in various biological processes (Dahlman-Wright et al., 1995).

Role in Alzheimer's Disease Brain

Hasegawa et al. (1992) analyzed tau protein in Alzheimer's disease brain, finding modifications such as abnormal phosphorylation. This study is significant in understanding the biochemical alterations of tau in neurodegenerative diseases (Hasegawa et al., 1992).

Influence on Microtubule Binding and Assembly

Goode et al. (1997) explored the interaction between the proline-rich and repeat regions of tau, emphasizing its role in enhancing microtubule binding and assembly in neuronal cells. Their findings contribute to the understanding of tau's functional role in microtubule dynamics, particularly relevant in neurodegenerative disorders like Alzheimer's disease (Goode et al., 1997).

Mechanism of Action

Safety and Hazards

According to the safety data sheet, Tau Peptide (268-282) trifluoroacetate salt is used as laboratory chemicals . It is advised to prevent formation of dust during handling . In case of inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints .

Future Directions

Advanced imaging methodologies are providing valuable information about tau structure, interaction with proteins and organelles, localization, and mechanisms of self-aggregation . These methodologies could have a role as diagnostic tools in clinical research .

Biochemical Analysis

Biochemical Properties

Tau Peptide (268-282) Trifluoroacetate interacts with various enzymes and proteins. The carboxyl-terminal region (residues 243-406) of tau comprises the protease-resistant core units of the tau aggregates . The sequence lengths and precise regions involved are different among diseases .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The abnormal tau protein forms intracytoplasmic aggregates, leading to the degeneration of neuronal and/or glial cells .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The different band patterns of the 7–18 kDa fragments in these diseases likely reflect different conformations of tau molecular species .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZHWRHXVGITJP-XEFRUYGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H126F3N23O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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